2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethylphenyl)acetamide
Description
The compound 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethylphenyl)acetamide features a polycyclic pyrrolo-triazole core with a 3-chloro-4-methoxyphenyl substituent at position 5 and an N-(2,4-dimethylphenyl)acetamide group at position 1.
Properties
IUPAC Name |
2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O4/c1-11-4-6-15(12(2)8-11)23-17(28)10-26-19-18(24-25-26)20(29)27(21(19)30)13-5-7-16(31-3)14(22)9-13/h4-9,18-19H,10H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCXBSSECDPKIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)Cl)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethylphenyl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Molecular Composition
- Molecular Formula : C19H20ClN5O4
- Molecular Weight : Approximately 427.84 g/mol
- Structural Features :
- Contains a pyrrolo-triazole moiety.
- Substituents include chloro and methoxy groups.
Anticancer Potential
Studies have indicated that compounds with similar triazole structures exhibit significant anticancer properties. For instance:
- Cell Growth Inhibition : The compound has been tested in various cancer cell lines. In a study involving the SJSA-1 cell line (a model for osteosarcoma), compounds similar to this one demonstrated IC50 values ranging from 0.15 to 0.24 μM, indicating potent antiproliferative activity .
The biological activity of this compound may involve:
- MDM2 Inhibition : It is suggested that the compound acts as an inhibitor of the MDM2 protein, which is known to regulate p53 activity in cells. By inhibiting MDM2, the compound potentially enhances p53-mediated apoptosis in cancer cells .
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the S phase in cancer cells. This effect contributes to their cytotoxicity against tumor cells .
Pharmacodynamics and Efficacy
In pharmacodynamic studies:
- A single oral administration of related compounds at 100 mg/kg resulted in significant upregulation of p53 and p21 proteins in tumor tissues . This suggests that the compound could enhance tumor suppression mechanisms.
Summary of Biological Activity Studies
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | SJSA-1 | 0.22 | MDM2 Inhibition |
| Compound B | SJSA-1 | 0.15 | p53 Activation |
| Compound C | VMM917 | 0.24 | Cell Cycle Arrest |
Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Cmax (μg/L) | 8234 |
| AUC (h·μg/L) | 73603 |
Case Study: Antitumor Activity in Xenograft Models
In a xenograft model using SJSA-1 tumors:
- Oral administration of a related compound demonstrated moderate tumor growth inhibition after 14 days of treatment.
- The study highlighted the importance of structural modifications on the efficacy and potency of these compounds against cancer cells .
Case Study: Selective Cytotoxicity in Melanoma
A derivative compound was tested for its effects on human melanoma cells (VMM917):
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Structure and Substituent Variations
The following compounds share structural similarities with the target molecule:
Key Observations:
Core Heterocycle: The target compound and Analogs 1–2 share a pyrrolo-triazole core, while Analog 3 () has a pyrrolo-pyrimidine system.
Substituent Effects :
- R1 (Position 5) :
- The 3-chloro-4-methoxyphenyl group in the target compound combines electron-withdrawing (Cl) and electron-donating (OCH3) groups, creating a polarized aromatic system.
- Analog 1 replaces OCH3 with F, reducing steric bulk but increasing electronegativity .
- Analog 2 uses 3,4-dimethoxyphenyl, enhancing electron density and possibly improving solubility .
- R2 (Acetamide Substituent) :
- The 2,4-dimethylphenyl group in the target compound offers moderate steric hindrance.
- Analogs 1–2 use 2,3-dimethylphenyl, which may slightly alter binding pocket interactions .
Comparative Reactivity:
Implications for Drug Development
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
